molecular formula C19H23ClN4O2 B6475168 1-{4-[(5-chloropyrimidin-2-yl)(methyl)amino]piperidin-1-yl}-2-phenoxypropan-1-one CAS No. 2640821-61-8

1-{4-[(5-chloropyrimidin-2-yl)(methyl)amino]piperidin-1-yl}-2-phenoxypropan-1-one

Cat. No.: B6475168
CAS No.: 2640821-61-8
M. Wt: 374.9 g/mol
InChI Key: OSRRNWMMTLUPPS-UHFFFAOYSA-N
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Description

1-{4-[(5-Chloropyrimidin-2-yl)(methyl)amino]piperidin-1-yl}-2-phenoxypropan-1-one is a synthetic small molecule featuring a piperidine core substituted with a 5-chloropyrimidin-2-yl group and a methylamino linkage.

Properties

IUPAC Name

1-[4-[(5-chloropyrimidin-2-yl)-methylamino]piperidin-1-yl]-2-phenoxypropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN4O2/c1-14(26-17-6-4-3-5-7-17)18(25)24-10-8-16(9-11-24)23(2)19-21-12-15(20)13-22-19/h3-7,12-14,16H,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSRRNWMMTLUPPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCC(CC1)N(C)C2=NC=C(C=N2)Cl)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-{4-[(5-chloropyrimidin-2-yl)(methyl)amino]piperidin-1-yl}-2-phenoxypropan-1-one is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with similar compounds.

The compound has the following chemical properties:

Property Value
Molecular Formula C18H20ClFN4O2
Molecular Weight 378.8 g/mol
IUPAC Name This compound
InChI Key SQOLKAUYFZGTFP-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including various receptors and enzymes. It is hypothesized that the compound may act as an antagonist or agonist at certain G-protein-coupled receptors (GPCRs), influencing downstream signaling pathways that are crucial for cellular responses.

Potential Targets:

  • GPR119 Receptors : Agonism at these receptors has been linked to enhanced glucose-dependent insulin release, making it a candidate for diabetes treatment .
  • Muscarinic Receptors : The compound may selectively antagonize muscarinic receptor subtypes, which are involved in various neurological functions .

Biological Activity and Therapeutic Applications

Research indicates that this compound exhibits a range of biological activities:

  • Antidiabetic Effects : As a GPR119 agonist, it promotes insulin secretion and incretin release, showing promise in managing type 2 diabetes .
  • Neuropharmacological Effects : The modulation of muscarinic receptors suggests potential applications in treating neurological disorders such as Alzheimer's disease .
  • Anticancer Potential : Preliminary studies have indicated that compounds with similar structures can inhibit cancer cell proliferation, warranting further investigation into this compound's efficacy against various cancer types.

Comparative Studies

Comparative analyses with similar compounds reveal unique aspects of this compound:

Compound Biological Activity
1-{4-[5-Chloro-pyrimidin-2-yl(methyl)amino]piperidin-1-y}GPR119 agonist; potential antidiabetic effects
5-Chloro-4-[((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)]Anticancer properties

Case Studies

Several studies have investigated the pharmacological effects of this compound:

Study 1: GPR119 Agonism in Rodent Models

A study demonstrated that administration of the compound resulted in significant increases in GLP-1 levels and improved glucose tolerance in diabetic rodent models. This suggests its potential utility as a therapeutic agent for type 2 diabetes management .

Study 2: Muscarinic Receptor Interaction

Another research effort explored the interaction of this compound with muscarinic receptors, indicating that it could modulate cognitive functions and potentially serve as a treatment for neurodegenerative diseases .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The compound shares structural motifs with several pharmacologically active molecules, including:

(a) Vandetanib Derivatives ()

Vandetanib analogs synthesized in incorporate nitroimidazole groups and quinazoline scaffolds. For example:

  • 1-{4-[({4-[(3-Bromo-4-methylphenyl)amino]-6-methoxyquinazolin-7-yl}oxy)methyl]piperidin-1-yl}-2-(5-nitro-imidazol-1-yl)ethanone: Molecular Weight: 570.1668 g/mol (vs. ~415 g/mol for the target compound, estimated from its formula). Biological Relevance: Designed for targeted cancer therapy, contrasting with the target compound’s unconfirmed therapeutic niche .
(b) Pyrimidine-Based Piperidine Derivatives ()
  • 1-[4-(6-Chloro-2-methyl-pyrimidin-4-yl)-piperidin-1-yl]-2,2-dimethyl-propan-1-one :
    • Substituents : 6-Chloro-2-methylpyrimidine vs. 5-chloropyrimidin-2-yl in the target compound.
    • Impact : Methyl groups may reduce steric hindrance, altering binding affinity to kinase targets .
(c) Acetylcholinesterase Inhibitors ()
  • 3-(4-(benzyl(methyl)amino)piperidin-1-yl)-1-(3,4-dimethoxybenzyl)pyrrolidin-2-one (14a): Docking Score: -18.59 (superior to donepezil’s -17.257). Key Contrast: Pyrrolidin-2-one core and benzyl groups replace the phenoxypropan-1-one motif, highlighting structural versatility for neurological targets .

Pharmacological and Physicochemical Properties

Property Target Compound Vandetanib Derivative Pyrimidine-Piperidine Derivative
Molecular Weight ~415 g/mol 570.1668 g/mol ~300–350 g/mol (estimated)
Core Structure Pyrimidine-piperidine Quinazoline-piperidine Pyrimidine-piperidine
Key Substituents 5-Chloropyrimidin-2-yl, phenoxy Nitroimidazole, bromophenyl 6-Chloro-2-methylpyrimidine
Therapeutic Potential Underexplored Oncology (kinase inhibition) Undisclosed (structural similarity to kinase inhibitors)

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